Structural Differentiation: 5-Methyl Substitution Versus Unsubstituted Indazole Core in Kinase SAR Context
The presence of the 5-methyl substituent on the indazole core confers distinct physicochemical and steric properties relative to the unsubstituted 1H-indazol-3-yl methanamine scaffold (CAS 806640-37-9). While direct comparative potency data for this exact compound are not publicly available in peer-reviewed literature, class-level SAR evidence from structurally related 5-substituted indazole series demonstrates that 5-position substitution modulates target engagement and kinase selectivity profiles [1]. Specifically, a study of 5-substituted indazoles as kinase inhibitors established that substituents at the 5-position influence binding across a panel including GSK-3, ROCK, JAK, AKT, PLK, KDR, and Aurora kinases, with different 5-substituents producing distinct inhibition fingerprints [2].
| Evidence Dimension | Kinase inhibition profile modulation via 5-position substitution |
|---|---|
| Target Compound Data | 5-methyl substituent present; characterized as a 5-substituted indazole scaffold with potential kinase inhibitor activity |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-yl methanamine (CAS 806640-37-9); lacks 5-position substituent |
| Quantified Difference | Not quantifiable for this exact compound due to absence of direct comparative data; class-level evidence indicates that 5-substitution alters kinase inhibition selectivity across multiple kinase targets |
| Conditions | Class-level inference based on published SAR for 5-substituted indazole kinase inhibitors; panel includes GSK-3, ROCK, JAK, AKT, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 kinases |
Why This Matters
Procurement of the 5-methyl substituted variant enables SAR exploration that is inaccessible with the unsubstituted core, directly impacting lead optimization workflows in kinase inhibitor discovery programs.
- [1] US Patent US8648069B2. 5-Substituted indazoles as kinase inhibitors. Discloses that 5-substituted indazole compounds inhibit GSK-3, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 kinases. View Source
- [2] US Patent Application US2008/0319012A1. 5-Substituted indazoles as kinase inhibitors. Panel of kinases inhibited. View Source
